5'-Chloro-norlaudanosoline
Description
5'-Chloro-norlaudanosoline is a chloro-substituted derivative of norlaudanosoline, a tetrahydroisoquinoline alkaloid. Norlaudanosoline itself is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids, such as morphine and codeine .
Properties
Molecular Formula |
C₁₆H₁₇BrClNO₄ |
|---|---|
Molecular Weight |
402.67 |
Synonyms |
5’-Chloro-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5'-Chloro-norlaudanosoline with structurally or functionally related chloro-substituted compounds, focusing on molecular properties, reactivity, and biological relevance.
Structural and Physical Properties
Chlorine substitution in aromatic or heterocyclic systems typically increases molecular weight by ~35.45 g/mol (atomic weight of Cl) and enhances lipophilicity. This trend is observed in compounds like 5-Chloro-2-hydroxyaniline (C₆H₆ClNO, MW: 143.57 g/mol) and 5-Chloro-2-methylaniline (C₇H₈ClN, MW: 141.60 g/mol) . For this compound, the chlorine atom likely increases its molecular weight compared to norlaudanosoline (C₁₆H₁₇NO₄, MW: 287.31 g/mol), though exact data are unavailable.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Norlaudanosoline | C₁₆H₁₇NO₄ | 287.31 | Tetrahydroisoquinoline core |
| This compound* | C₁₆H₁₆ClNO₄ | ~322.76 (estimated) | Cl-substituted isoquinoline |
| 5-Chloro-2-hydroxyaniline | C₆H₆ClNO | 143.57 | Chlorophenol, amine |
| 5-Chloro-2-phenoxyaniline | C₁₂H₁₀ClNO | 219.67 | Chloroaryl ether, amine |
*Estimated based on norlaudanosoline’s structure and chlorine addition .
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